molecular formula C8H5Cl3O2 B6303021 2,4,6-Trichloro-3-methoxybenzaldehyde CAS No. 704899-49-0

2,4,6-Trichloro-3-methoxybenzaldehyde

Cat. No.: B6303021
CAS No.: 704899-49-0
M. Wt: 239.5 g/mol
InChI Key: RKEFMNIDOPSCAS-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is a derivative of benzaldehyde, where three chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichloro-3-methoxybenzaldehyde can be synthesized through the chlorination of 3-methoxybenzaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:

C8H8O2+3Cl2C8H5Cl3O2+3HCl\text{C8H8O2} + 3 \text{Cl2} \rightarrow \text{C8H5Cl3O2} + 3 \text{HCl} C8H8O2+3Cl2→C8H5Cl3O2+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

    Oxidation: 2,4,6-Trichloro-3-methoxybenzoic acid.

    Reduction: 2,4,6-Trichloro-3-methoxybenzyl alcohol.

Scientific Research Applications

2,4,6-Trichloro-3-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The chlorine atoms and methoxy group can also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    3-Methoxybenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,4,6-Trichloroanisole: Contains a methoxy group but lacks the aldehyde group, leading to different chemical properties and uses.

Uniqueness

2,4,6-Trichloro-3-methoxybenzaldehyde is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2,4,6-trichloro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFMNIDOPSCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Cl)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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